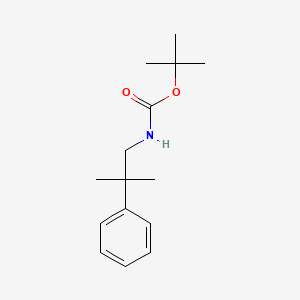

tert-Butyl (2-methyl-2-phenylpropyl)carbamate

Description

tert-Butyl (2-methyl-2-phenylpropyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to a 2-methyl-2-phenylpropylamine backbone. Carbamates of this type are widely used in organic synthesis as intermediates, particularly in peptide chemistry and drug development, due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions .

The compound’s structure includes a branched alkyl chain with both methyl and phenyl substituents, which influence its steric and electronic properties. Such modifications can alter solubility, reactivity, and biological activity compared to linear or less-substituted analogs.

Properties

CAS No. |

149423-67-6 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

tert-butyl N-(2-methyl-2-phenylpropyl)carbamate |

InChI |

InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)16-11-15(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17) |

InChI Key |

HJNYVFOHTJZCNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 1,1-Dimethylbenzonitrile

2-Methyl-2-phenylpropylamine is synthesized via reductive amination using cobalt(II) chloride and sodium borohydride.

Hydrolysis of Nitriles

Alternative routes involve hydrolysis of nitriles under acidic or basic conditions, though these are less common due to lower regioselectivity.

Boc Protection Methods

Standard Boc Protection with Boc₂O

Procedure :

- Dissolve 2-methyl-2-phenylpropylamine (1 eq) in dichloromethane (DCM).

- Add Boc₂O (1.2 eq) and triethylamine (TEA, 1.5 eq) at 0°C.

- Stir at room temperature for 2–4 hours.

- Extract with DCM, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate.

tert-Butyl Chloroformate Method

Procedure :

- Mix 2-methyl-2-phenylpropylamine (1 eq) with tert-butyl chloroformate (1.1 eq) in ethyl acetate.

- Add TEA (1.2 eq) dropwise at 0°C.

- Stir at 20°C for 3 hours.

- Extract with ethyl acetate, wash with HCl (1M), and dry.

Alternative Synthetic Approaches

Green Chemistry Protocol

Solvent : Glycerol (recyclable)

Procedure :

- React amine (1 eq) with Boc₂O (1 eq) in glycerol at 25°C for 1 hour.

- Extract with petroleum ether/ethyl acetate (9:1).

Microwave-Assisted Synthesis

Conditions :

Purification and Characterization

Workup and Isolation

Analytical Data

- ¹H NMR (CDCl₃): δ 1.43 (s, 9H, Boc), 1.52 (s, 6H, CH(CH₃)₂), 3.21 (t, 2H, NCH₂), 7.25–7.35 (m, 5H, Ar-H).

- IR : 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

Comparative Analysis of Methods

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate free amines. This reaction is critical in multi-step syntheses where temporary amine protection is required.

| Reagent | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 0–25°C, 1–4 hours in dichloromethane | Free amine formation via carbamate cleavage | 85–95% | |

| Hydrochloric acid (HCl) | 1M in dioxane, reflux for 2 hours | Deprotection with tert-butyl group removal | 90% |

Mechanism :

Protonation of the carbamate oxygen initiates cleavage, followed by elimination of isobutylene and CO, releasing the free amine.

Oxidation Reactions

The 2-methyl-2-phenylpropyl moiety undergoes oxidation at benzylic positions.

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO | Aqueous HSO, 80°C | 2-Phenylpropanoic acid derivative | Moderate | |

| CrO | Acetic acid, 50°C | Ketone intermediate | High |

Example :

This ketone intermediate is pivotal in synthesizing heterocycles or functionalized aromatics.

Alkylation and Acylation

The carbamate nitrogen can participate in nucleophilic substitutions when deprotonated.

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | Benzyl bromide, NaH | THF, 0°C to RT | -Benzylated carbamate | 75% | |

| Acylation | Acetyl chloride, EtN | Dichloromethane, RT | -Acetylated derivative | 82% |

Limitations : Steric hindrance from the 2-methyl-2-phenylpropyl group reduces reactivity compared to less bulky carbamates.

Esterification and Hydrolysis

The carbamate’s ester functionality allows hydrolysis under basic conditions:

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| NaOH (1M) | Ethanol/water, reflux | 2-Methyl-2-phenylpropylamine | Complete hydrolysis | |

| LiOH | THF/HO, RT | Amine and tert-butanol | Mild conditions |

Mechanism :

Base-mediated nucleophilic attack on the carbonyl carbon cleaves the carbamate bond.

Cross-Coupling Reactions

The aryl group in the 2-phenylpropyl moiety enables participation in metal-catalyzed couplings:

| Catalyst | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh) | Phenylboronic acid | Biaryl-modified carbamate | 65% | |

| CuI | Alkynyl bromide | Alkyne-functionalized derivative | 58% |

Example :

This reaction expands the compound’s utility in constructing complex architectures .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily releasing CO and isobutylene. This stability allows its use in high-temperature reactions without premature degradation.

Comparative Reactivity

The compound’s reactivity differs from analogous carbamates due to steric and electronic effects:

| Compound | Reactivity in Deprotection | Notes |

|---|---|---|

| tert-Butyl (2-phenylpropyl)carbamate | Faster | Reduced steric hindrance |

| This compound | Slower | Steric shielding delays acid-mediated cleavage |

Scientific Research Applications

Overview

Tert-Butyl (2-methyl-2-phenylpropyl)carbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-methyl-2-phenylpropyl substituent. Its molecular formula is with a molecular weight of approximately 235.30 g/mol. The compound's structure imparts both hydrophobic and hydrophilic properties, making it versatile for numerous applications, particularly in medicinal chemistry and synthetic organic chemistry.

Medicinal Chemistry

This compound is primarily investigated for its potential biological activities, particularly as an enzyme inhibitor. Compounds with similar structures have been explored for their roles in drug design targeting various diseases, including neurodegenerative disorders. For instance, carbamates are known to exhibit significant interactions with biological targets, which may lead to therapeutic applications in treating conditions like Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.

Synthesis and Reactivity Studies

The compound serves as a useful intermediate in organic synthesis. Its reactivity with various nucleophiles and electrophiles allows it to participate in diverse synthetic pathways. Research has focused on the synthesis of derivatives of this compound, which can be utilized in the development of new pharmaceuticals or agrochemicals .

Table 1: Synthesis Methods for this compound

| Method | Description | Yield |

|---|---|---|

| Method A | Reaction with ammonium formate in ethanol | 83% |

| Method B | Condensation with di-tert-butyl dicarbonate | Not specified |

| Method C | Phase transfer catalysis with hydrogen peroxide | High yield reported |

While specific biological activity data for this compound is limited, studies on structurally similar compounds indicate potential pharmacological effects. For example, compounds that share structural features often exhibit properties such as anti-inflammatory or neuroprotective effects .

Industrial Applications

The compound's stability and reactivity make it suitable for industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a chiral building block can facilitate the production of enantiomerically pure compounds, which are essential in drug synthesis .

Case Study 1: Inhibition of Amyloid-beta Aggregation

A study evaluated the protective effects of a carbamate derivative similar to this compound on astrocytes stimulated with amyloid-beta peptide. The results indicated that the compound could inhibit the aggregation of amyloid-beta, showcasing its potential use in neurodegenerative disease research .

Case Study 2: Synthesis of Carfilzomib Intermediates

Research on the synthesis of intermediates for carfilzomib, an anti-cancer drug, highlighted the utility of this compound as a precursor. The study demonstrated an efficient method for synthesizing this intermediate through phase transfer catalysis, emphasizing its relevance in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-2-phenylpropyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine or alcohol. This process can be catalyzed by enzymes or chemical reagents, depending on the application. The molecular targets and pathways involved vary based on the specific use of the compound, such as enzyme inhibition or drug release.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but reduce nucleophilicity. Bulky substituents (e.g., β-L-fucopyranosyl in ) decrease solubility in nonpolar solvents due to increased hydrophilicity. Aromatic amines (e.g., 4-aminophenyl in ) introduce toxicity risks (Category 4 acute toxicity) and reactivity in coupling reactions .

Biological Activity

tert-Butyl (2-methyl-2-phenylpropyl)carbamate is a compound belonging to the class of organic carbamates. Its structure features a tert-butyl group attached to a carbamate moiety, linked to a 2-methyl-2-phenylpropyl substituent. This configuration endows the compound with unique biochemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. As a phenylalanine analog, it may mimic the actions of phenylalanine, influencing metabolic pathways and neurotransmission.

- Enzyme Interaction : The compound has been shown to affect enzyme activities critical for amino acid metabolism, particularly interacting with phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This interaction could modulate the levels of these amino acids in the body, impacting various physiological processes.

- Neurotransmitter Modulation : It influences neurotransmitter receptors, which are essential for synaptic transmission and neuronal communication. This modulation can have implications for neurological conditions such as depression and narcolepsy.

Cellular Effects

The compound exhibits diverse cellular effects, including:

- Cell Signaling Pathways : It can activate or inhibit specific signaling pathways related to neuroprotection and neurotransmission.

- Cognitive Function : In animal models, low doses of the compound have been associated with enhanced cognitive function and reduced symptoms of neurological disorders.

Dosage and Efficacy

Research indicates that the effects of this compound are dose-dependent. At lower doses, it demonstrates beneficial effects, while higher doses may lead to different outcomes. This dosage sensitivity underscores the importance of careful administration in therapeutic contexts.

Case Studies

- Animal Model Studies : In various studies involving animal models, administration of this compound resulted in improved cognitive performance and reduced anxiety-like behaviors. These findings suggest potential applications in treating mood disorders and cognitive impairments.

- Metabolic Pathways : Investigations into metabolic pathways reveal that the compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites that may also exhibit biological activity. Understanding these metabolic processes is crucial for predicting the compound's pharmacokinetics and potential side effects .

Summary of Findings

| Study Type | Findings |

|---|---|

| Enzyme Interaction | Modulates phenylalanine hydroxylase activity, affecting amino acid levels |

| Neurotransmitter | Influences neurotransmitter receptor activity, impacting synaptic transmission |

| Animal Studies | Low doses enhance cognitive function; dose-dependent effects observed |

| Metabolism | Metabolized by cytochrome P450 enzymes; multiple metabolites formed with potential activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-methyl-2-phenylpropyl)carbamate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate protection of the corresponding amine. A common approach involves reacting 2-methyl-2-phenylpropylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF . Purity optimization requires careful monitoring of reaction time, temperature, and stoichiometry. Post-synthesis purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) is recommended. Analytical techniques such as HPLC or GC-MS should confirm purity ≥95% .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on SDS data, the compound exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319). Essential precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Respiratory Protection : Use P95 respirators for low exposure or OV/AG-P99 cartridges for high concentrations .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can the compound’s stability be maintained during storage?

- Methodological Answer : Store in a cool (2–8°C), dry environment under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to strong acids/bases, oxidizing agents, or moisture. Stability tests using TLC or NMR every 3–6 months are advised to detect degradation .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in reactions involving this carbamate?

- Methodological Answer : Diastereoselective synthesis may involve chiral auxiliaries or catalysts. For example, intramolecular α-amidoalkylation reactions can be optimized by controlling steric effects of the tert-butyl group and reaction temperature (−78°C to RT). Monitoring via chiral HPLC or NMR (e.g., NOESY for spatial configuration analysis) is critical .

Q. What analytical techniques are most effective for characterizing hydrogen-bonding interactions in crystalline forms?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving hydrogen-bonding networks and 3D packing. Complementary techniques include:

- FT-IR : Identify N–H and C=O stretching frequencies (e.g., 1680–1720 cm⁻¹ for carbamate carbonyl).

- Solid-state NMR : Probe local electronic environments of carbamate and aromatic groups .

Q. How can conflicting data on thermal stability be resolved during reaction scale-up?

- Methodological Answer : Contradictory thermal stability reports (e.g., decomposition at 120°C vs. 150°C) may arise from impurities or varying experimental conditions. Conduct differential scanning calorimetry (DSC) under inert atmospheres to determine exact decomposition thresholds. For scale-up, use controlled heating (5°C/min increments) and inline FT-IR to monitor carbonyl stability .

Q. What strategies mitigate side reactions during deprotection of the Boc group?

- Methodological Answer : Boc deprotection with TFA or HCl/dioxane can lead to carbocation formation from the tert-butyl group. Mitigation strategies include:

- Low-Temperature Deprotection : Use 0°C for TFA reactions to suppress side reactions.

- Scavengers : Add thioanisole or triisopropylsilane to trap carbocations.

- Alternative Reagents : Use HCl in ethyl acetate for milder conditions .

Q. How can computational modeling predict reactivity in novel derivatives of this carbamate?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects of substituents on reaction pathways. Molecular dynamics simulations (e.g., in Gaussian or ORCA) assess conformational stability, while docking studies predict biological interactions if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.